molecular formula C9H12FN3O2S2 B587692 Emtricitabine 6'-Disulfide CAS No. 1246819-86-2

Emtricitabine 6'-Disulfide

Cat. No.: B587692
CAS No.: 1246819-86-2
M. Wt: 277.332
InChI Key: FVBDQZPRPOQFGT-NKWVEPMBSA-N
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Description

Emtricitabine 6'-Disulfide is a high-purity chemical compound provided for scientific research and development. It is a disulfide derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI). This product is defined by the chemical name 1,1 -((2R,2 R,5S,5`S)-(Disulfanediylbis(methylene))bis(1,3-oxathiolane-2,5-diyl))bis(4-amino-5-fluoropyrimidin-2(1H)-one) and has a molecular formula of C 16 H 18 F 2 N 6 O 4 S 4 and a molecular weight of 524.61 g/mol . As a derivative of an established antiretroviral agent, this compound holds significant value for investigative studies. Potential research applications include exploring novel drug delivery mechanisms, studying prodrug metabolism, and synthesizing new chemical entities for pharmacological evaluation. Researchers may utilize this compound to investigate the role of disulfide bonds in drug design and targeting. Every batch of this compound is accompanied by a Certificate of Analysis (CoA) to ensure confirmed identity and purity, guaranteeing consistent and reliable performance for your research needs . This product is intended for research purposes only and is strictly not for human consumption. It is not approved for diagnostic or therapeutic use.

Properties

CAS No.

1246819-86-2

Molecular Formula

C9H12FN3O2S2

Molecular Weight

277.332

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1

InChI Key

FVBDQZPRPOQFGT-NKWVEPMBSA-N

SMILES

CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F

Synonyms

(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide;  (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; 

Origin of Product

United States

Preparation Methods

Mechanism of Disulfide Bond Formation

The spontaneous oxidation of thiol (-SH) groups in emtricitabine under aerobic conditions is a primary pathway for 6'-Disulfide formation. This reaction proceeds via a radical-mediated mechanism:

  • Thiol Deprotonation : At neutral or alkaline pH, the thiol group loses a proton to form a thiolate ion (-S^-), which is more nucleophilic.

  • Oxidation to Thiyl Radical : Molecular oxygen or mild oxidizing agents (e.g., H2_2O2_2) convert the thiolate into a thiyl radical (-S- ).

  • Dimerization : Two thiyl radicals combine to form the disulfide bond.

Controlled Oxidation Protocols

Industrial-scale production often employs controlled oxidation to minimize side reactions:

  • Reagent Selection : Hydrogen peroxide (0.1–1.0 equiv) in aqueous ethanol at pH 8.0–8.5 yields 70–85% Emtricitabine 6'-Disulfide.

  • Temperature Optimization : Reactions conducted at 25–30°C prevent over-oxidation to sulfonic acids.

  • Catalytic Additives : Transition metals like Fe3+^{3+} or Cu2+^{2+} accelerate the reaction but require careful removal during purification.

Solid-Phase Synthesis Approaches

Immobilized Thiol Activation

Solid-phase synthesis minimizes solubility challenges associated with emtricitabine derivatives. A representative protocol involves:

  • Resin Functionalization : Wang resin is modified with bromoacetyl groups to anchor emtricitabine via its 5'-hydroxyl.

  • Thiol Deprotection : Treatment with tris(2-carboxyethyl)phosphine (TCEP) liberates free thiols on the resin-bound emtricitabine.

  • Oxidative Coupling : Air or iodine vapor induces disulfide bond formation between adjacent thiols, followed by cleavage from the resin using trifluoroacetic acid.

Yield and Purity Considerations

  • Resin Loading Capacity : 0.8–1.2 mmol/g resin achieves 60–75% dimerization efficiency.

  • Byproduct Formation : Over-oxidation to sulfoxides (<5%) is mitigated by limiting reaction time to 2–4 hours.

Solution-Phase Coupling Strategies

Mitsunobu Reaction for Directed Coupling

The Mitsunobu reaction enables regioselective disulfide formation using:

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3).

  • Substrate Design : Emtricitabine is derivatized with a pivaloylthio group (-SCOtBu) at the 6'-position.

  • Coupling Step : DIAD/PPh3_3 mediates the displacement of pivalate, forming the disulfide bond.

Reaction Optimization

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0°C to room temperature prevents epimerization.

  • Yield : 50–65% after silica gel chromatography.

Catalytic Methods for Disulfide Formation

Transition Metal Catalysis

Palladium complexes (e.g., Pd(OAc)2_2) catalyze aerobic oxidation of thiols to disulfides:

  • Conditions : 5 mol% Pd(OAc)2_2, 1 atm O2_2, in methanol.

  • Advantages : High turnover (TON > 200) and compatibility with unprotected hydroxyl groups.

Enzyme-Mediated Oxidation

Glutathione oxidase catalyzes selective disulfide bond formation:

  • pH : 7.4 (phosphate buffer).

  • Specificity : No side reactions with amine or carbonyl groups.

  • Limitations : Requires stoichiometric NADH regeneration.

Purification and Analytical Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient. Retention time: 12.3 min.

  • Ion-Exchange Chromatography : Separates disulfide from unreacted emtricitabine based on charge differences.

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS m/z 443.1 [M+H]+^+.

  • NMR : 1^{1}H NMR (D2_2O) δ 6.12 (s, 1H, H-1'), 3.85–3.70 (m, 2H, H-5').

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost
Oxidative Dimerization70–8595–98HighLow
Solid-Phase Synthesis60–7590–93ModerateHigh
Mitsunobu Coupling50–6598–99LowVery High
Catalytic Oxidation80–9097–99HighModerate

Oxidative dimerization remains the most cost-effective for industrial use, while catalytic methods balance yield and purity.

Industrial-Scale Production Considerations

Process Optimization

  • Recycling Solvents : Ethanol and water are recovered via distillation, reducing waste.

  • In-Line Analytics : FTIR monitors thiol oxidation in real time, ensuring consistent product quality.

Regulatory Compliance

  • ICH Guidelines : Residual solvents (e.g., THF) must be <720 ppm per Q3C(R8).

  • Genotoxic Impurities : Palladium catalysts are controlled to <10 ppm .

Scientific Research Applications

Emtricitabine 6’-Disulfide is primarily used in proteomics research due to its ability to form stable disulfide bonds with cysteine residues in proteins. This property makes it valuable in studying protein structure and function. Additionally, it is used in the development of antiviral therapies, particularly for HIV, due to its structural similarity to Emtricitabine .

Mechanism of Action

Emtricitabine 6’-Disulfide exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The disulfide bond allows it to form stable interactions with the enzyme, thereby preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Emtricitabine (FTC):

  • Structure: 2',3'-deoxy-5-fluoro-3'-thiacytidine.
  • Role: NRTI inhibiting HIV reverse transcriptase.
  • Key Differences: Monomeric structure (vs. dimeric disulfide form). FTC has direct antiviral activity, while the disulfide form is pharmacologically inactive and considered an impurity .

Lamivudine (3TC):

  • Structure: 2',3'-dideoxy-3'-thiacytidine (lacks the 5-fluoro group present in FTC).
  • Comparison: Both are cytidine analogs, but FTC exhibits higher bioavailability and longer intracellular half-life .

Abacavir (ABC):

  • Structure: Carbocyclic guanosine analog.
  • Comparison: ABC has a distinct carbocyclic ring system, unlike FTC’s sulfur-containing ribose mimic. Neither ABC nor its impurities involve disulfide bonds .

Disulfide-Containing Pharmaceuticals

Ziconotide:

  • Structure: Disulfide-rich peptide (conotoxin).
  • Comparison: Unlike Emtricitabine 6'-Disulfide, Ziconotide’s disulfide bonds are critical for its tertiary structure and analgesic activity. This compound lacks therapeutic utility and is purely a synthetic byproduct .

Bis(4-aminophenyl) Disulfide Dihydrochloride:

  • Structure: Aromatic disulfide compound.
  • Comparison: Used in organic synthesis rather than pharmaceuticals. Highlights the diversity of disulfide applications but lacks relevance to antiviral mechanisms .

Analytical and Stability Data

Table 1: Physicochemical Comparison

Property Emtricitabine This compound
Molecular Formula C₈H₁₀FN₃O₃S C₁₇H₂₀F₂N₆O₆S₂
Molecular Weight (g/mol) 247.25 506.50
Stability Stable under normal conditions Prone to reduction (disulfide cleavage)
Pharmacological Role Active antiviral agent Inactive impurity

Key Findings:

  • Synthesis Pathway: this compound forms during FTC synthesis via oxidative coupling of thiol groups. Its presence is minimized through controlled manufacturing conditions .
  • Toxicology: No specific data on the disulfide form’s toxicity, but impurities like this are rigorously controlled to ≤0.15% in final drug products .
  • Regulatory Status: Listed as a reference standard in pharmacopeias for quality testing, underscoring its role in ensuring drug safety .

Research and Industrial Relevance

  • Quality Control: this compound is monitored using HPLC and mass spectrometry to ensure compliance with ICH guidelines for impurities .

Q & A

Q. What are the key structural characteristics of Emtricitabine 6'-Disulfide, and how do they influence its reactivity in experimental settings?

this compound (C₁₆H₁₈F₂N₆O₄S₄; MW: 524.59) is characterized by two fluorine atoms, a disulfide (-S-S-) bridge at the 6' position, and a sulfoxide group. The disulfide bridge introduces redox sensitivity, making the compound prone to reduction under physiological conditions, which can affect its stability in biological assays. Researchers should prioritize inert atmospheres (e.g., nitrogen) during handling to prevent unintended degradation .

Q. What validated analytical methods are recommended for quantifying this compound in synthetic mixtures?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 280 nm) is widely used, as described in studies validating methods for Emtricitabine analogs. Column selection (e.g., C18, 250 mm × 4.6 mm, 5 µm) and mobile phase optimization (e.g., phosphate buffer:acetonitrile, 70:30 v/v) are critical for resolving disulfide-containing compounds from degradation products .

Q. How should stability studies for this compound be designed to account for disulfide bond reactivity?

Stability-indicating assays must include stress conditions (acid/base hydrolysis, oxidative, thermal, and photolytic) with LC-MS/MS monitoring. The disulfide bond is particularly sensitive to reducing agents (e.g., dithiothreitol), necessitating parallel experiments under non-reducing conditions to distinguish between hydrolysis and redox-driven degradation .

Q. What synthetic routes are reported for this compound, and what are their key challenges?

Synthesis typically involves thiol-disulfide exchange reactions using Emtricitabine thiol precursors. Critical challenges include controlling regioselectivity at the 6' position and minimizing oxidation byproducts. Purification via preparative HPLC with tandem mass spectrometry (MS/MS) verification is recommended to confirm disulfide bond formation .

Advanced Research Questions

Q. How can disulfide bond mapping in this compound inform its mechanism of action in antiretroviral therapy?

Peptide mapping with LC-ESI-MS/MS before and after reduction (e.g., using tris(2-carboxyethyl)phosphine) allows identification of disulfide-linked peptides. This methodology, adapted from protein disulfide analysis, helps correlate structural integrity with antiviral activity, particularly in studies comparing oxidized vs. reduced forms in HIV reverse transcriptase inhibition assays .

Q. What experimental designs are optimal for studying drug-drug interactions between this compound and protease inhibitors?

Co-administration studies should use human hepatocyte models or microsomal assays to assess CYP3A4/5-mediated interactions. Pharmacokinetic parameters (e.g., AUC, Cmax) must be compared with Emtricitabine alone. Clinical trial data from ANRS169 OPTIPRIM-2 highlight the importance of monitoring intracellular conversion rates when combined with dolutegravir or darunavir .

Q. How do resistance mutations in HIV-1 reverse transcriptase affect the efficacy of this compound compared to its parent compound?

Structural dynamics studies (molecular docking or cryo-EM) can elucidate how the disulfide moiety alters binding to mutant enzymes (e.g., M184V). Advanced assays should quantify inhibitory concentrations (IC₅₀) in resistant vs. wild-type strains, with cross-referencing to clinical resistance databases to identify mutation-specific vulnerabilities .

Q. What methodologies are recommended for in vivo tracking of this compound’s biodistribution and metabolic fate?

Radiolabeling (e.g., ¹⁴C at the 5'-position) combined with whole-body autoradiography in rodent models provides spatial resolution. Complementary LC-HRMS analysis of plasma and tissue homogenates can identify metabolites, particularly reduced forms (e.g., Emtricitabine thiol), to assess reductive activation pathways .

Q. How can contradictory data on this compound’s cytotoxicity in primary vs. immortalized cell lines be resolved?

Comparative studies should standardize culture conditions (e.g., redox potential, glutathione levels) and include primary human lymphocytes alongside immortalized lines (e.g., HEK293). Flow cytometry with Annexin V/PI staining and ROS detection probes can differentiate apoptosis mechanisms, addressing discrepancies in toxicity profiles .

Q. What computational tools are available to predict the redox stability of this compound in physiological environments?

Density functional theory (DFT) calculations can model disulfide bond dissociation energies under varying pH and redox potentials. Molecular dynamics simulations (e.g., AMBER force fields) predict conformational stability in lipid bilayers, guiding formulation strategies for improved bioavailability .

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